molecular formula C18H13NO B2865983 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol CAS No. 107053-09-8

5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol

Cat. No. B2865983
M. Wt: 259.308
InChI Key: XIPFAOMNSVCXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is a chemical compound used for scientific research . It is also known by registry numbers ZINC000003880406, ZINC000003880407 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol are not detailed in the search results, similar compounds have been involved in reactions such as Michael-type C–C bond formation and subsequent aza-Wittig reaction to give 5-indeno (1,2-)pyridines .

Scientific Research Applications

Potential Anticancer Activities

A study describes the synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, demonstrating significant antiproliferative and antimetastatic activities against human prostate cancer cell lines. The presence of two methoxy groups on the indeno nucleus and a 4-hydroxy-3-methoxy phenyl substitution pattern is crucial for these activities, highlighting a potential route for developing new anticancer agents (Charris et al., 2021).

Antidepressant Potential

Hexahydro-1H-indeno[1,2-b]pyridines have been identified as potential human antidepressants through biological testing, indicating a possible application in treating depression. The research pointed out that certain conformations critical for biological activity are influenced by the phenyl rotation at the 5-position, providing a deeper understanding of structure-activity relationships (Kunstmann & Fischer, 1984).

Synthesis and Molecular Docking Analysis for SARS-CoV-2

The synthesis and molecular docking analysis of azafluorene derivatives, including indeno[1,2-b]pyridine analogs, have been explored for potential inhibition of SARS-CoV-2 RdRp. This study provides insights into the physicochemical and quantum chemical properties of these compounds, suggesting their applicability in COVID-19 drug discovery efforts (Venkateshan et al., 2020).

Bronchodilatory-Active Compounds

The molecular structure studies of novel bronchodilatory-active 4-azafluorenes, including 5H-indeno[1,2-b]pyridines, have demonstrated their potential as more potent bronchodilators compared to theophylline, a standard reference compound. This finding indicates their potential use in developing new treatments for respiratory conditions (Girgis et al., 2016).

properties

IUPAC Name

5-phenylindeno[1,2-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFAOMNSVCXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)N=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol

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